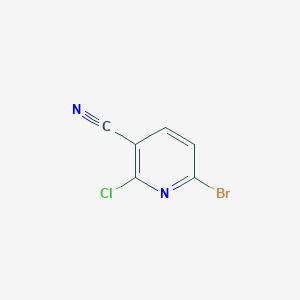

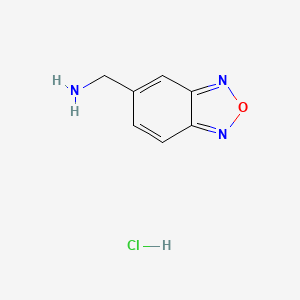

![molecular formula C14H23N3 B1372570 Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine CAS No. 1018545-42-0](/img/structure/B1372570.png)

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Descripción general

Descripción

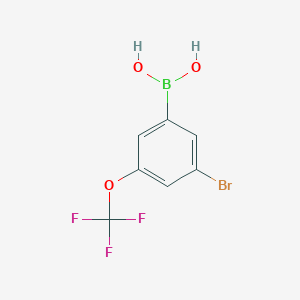

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a chemical compound with the CAS Number: 1018545-42-0 . It has a molecular weight of 233.36 . The IUPAC name for this compound is N-benzyl-N-methyl-2-(1-piperazinyl)ethanamine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is 1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a liquid at room temperature . It has a molecular weight of 233.36 .Aplicaciones Científicas De Investigación

Antiviral Applications

- Anti-HIV Activity : Derivatives of piperazine, related to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, have been explored for their potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV-1 and anti-HIV-2 activity, demonstrating promising results in MT-4 cells (Al-Masoudi et al., 2007).

Luminescence and Electron Transfer

- Photo-Induced Electron Transfer : Studies on novel piperazine-substituted naphthalimide compounds, closely related to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, revealed their capabilities in fluorescence spectra and photo-induced electron transfer, highlighting their potential in fluorescence applications and as pH probes (Gan et al., 2003).

Antibacterial and Antifungal Properties

- Antimicrobial Activities : Certain carbazole derivatives containing the piperazine moiety have shown significant antibacterial and antifungal activities, along with potential anticancer properties against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Chemical Synthesis and Modification

- Synthesis of Piperazine Derivatives : Research has shown efficient ways to synthesize N,N′-disubstituted piperazine derivatives, useful in various chemical and pharmaceutical applications (Vasileva et al., 2018).

Chemoselective Alkylation

- Alkylation of Amines/Amino Acids : Studies demonstrate the possibility of N-alkylating secondary amines such as piperazines under mild conditions, indicating a broader range of applications in chemical syntheses (Xu et al., 2010).

Mecanismo De Acción

Target of Action

It is suggested that similar compounds may interact with 5-ht2a and d2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior.

Mode of Action

It is suggested that similar compounds may work by exploiting differences between mammalian and fungal cells to kill off the fungal organism without dangerous effects on the host .

Biochemical Pathways

It is suggested that similar compounds may affect the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the cns, impacting the functioning of noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

It is suggested that similar compounds may have a broad spectrum of activity against common fungal pathogens .

Propiedades

IUPAC Name |

N-benzyl-N-methyl-2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKKSXVAGSAHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCNCC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

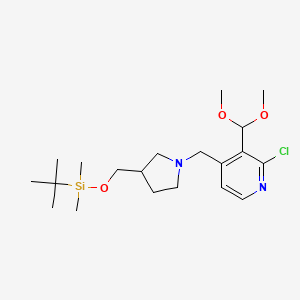

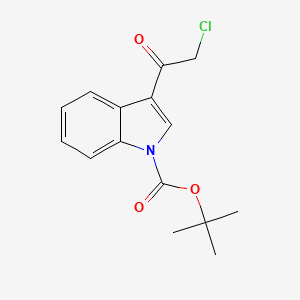

![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)

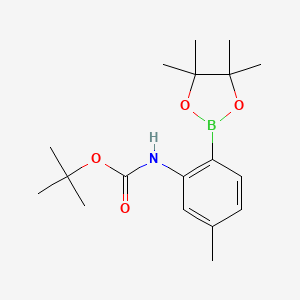

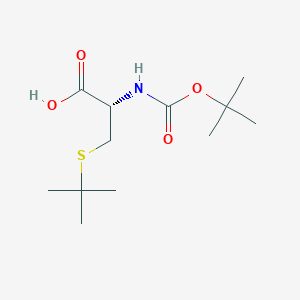

![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)

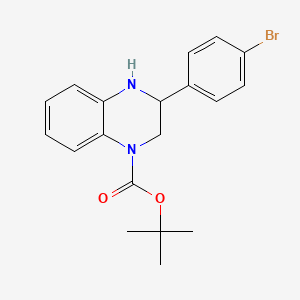

![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)